An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzoic acid (CAS 155184-81-9)
An In-depth Technical Guide to 2-Amino-4-chloro-5-methylbenzoic acid (CAS 155184-81-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available information on 2-Amino-4-chloro-5-methylbenzoic acid. It is intended for informational purposes for a technical audience. Detailed experimental protocols and biological data for this specific compound are limited in publicly accessible literature.
Core Compound Information
2-Amino-4-chloro-5-methylbenzoic acid is a substituted anthranilic acid derivative. Anthranilic acid and its analogues are important scaffolds in medicinal chemistry and material science. The presence of amino, chloro, and methyl groups on the benzoic acid core provides a unique electronic and steric profile, making it a valuable intermediate for further chemical modifications.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-Amino-4-chloro-5-methylbenzoic acid are summarized in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 155184-81-9 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | |
| IUPAC Name | 2-amino-4-chloro-5-methylbenzoic acid | |
| Synonyms | 4-Chloro-5-methylanthranilic acid, Benzoic acid, 2-amino-4-chloro-5-methyl- | [2][3] |
| Appearance | Pale yellow to brown solid | |
| Purity | ≥ 95% (as determined by NMR) | [4] |
| Storage Conditions | 0-8 °C | |
| InChI Key | FDCMZVNLUFYRAI-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=CC(=C(C=C1N)Cl)C(=O)O | [1] |
Safety and Handling
Based on available safety data sheets for the compound and its isomers, the following precautionary measures are advised.
| Hazard Type | GHS Classification and Precautionary Statements |
| Health Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A common method for the synthesis of substituted aminobenzoic acids involves a multi-step process starting from a commercially available toluene derivative. A logical synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 2-Amino-4-chloro-5-methylbenzoic acid.
Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol for the synthesis of 2-Amino-4-chloro-5-methylbenzoic acid based on the workflow above. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Step 1: Chlorination of 5-Methyl-2-nitrotoluene
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To a solution of 5-methyl-2-nitrotoluene in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride), add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
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Cool the mixture in an ice bath.
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Bubble chlorine gas through the solution or add a chlorinating agent (e.g., sulfuryl chloride) dropwise while maintaining the low temperature.
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Monitor the reaction by TLC or GC until the starting material is consumed.
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer with a sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-5-methyl-2-nitrotoluene.
Step 2: Oxidation of 4-Chloro-5-methyl-2-nitrotoluene
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Suspend the crude 4-chloro-5-methyl-2-nitrotoluene in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) with sulfuric acid.
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Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and, if using KMnO₄, quench any excess oxidant with a reducing agent (e.g., sodium bisulfite).
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Filter the mixture to remove manganese dioxide or chromium salts.
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Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with cold water, and dry to obtain 4-chloro-5-methyl-2-nitrobenzoic acid.
Step 3: Reduction of 4-Chloro-5-methyl-2-nitrobenzoic acid
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Dissolve the 4-chloro-5-methyl-2-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent. A common method is the use of a metal in acidic media (e.g., tin granules and concentrated HCl).
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Heat the mixture gently to accelerate the reaction.
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After the reaction is complete, cool the mixture and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the tin salts.
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Filter off the metal salts.
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Adjust the pH of the filtrate to the isoelectric point of the amino acid to precipitate the product.
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Collect the solid 2-amino-4-chloro-5-methylbenzoic acid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water may be necessary for further purification.
Applications and Biological Relevance
While specific biological studies on 2-Amino-4-chloro-5-methylbenzoic acid are scarce, its structural motifs are present in molecules with known biological activities. It is primarily utilized as a chemical intermediate.
Pharmaceutical and Agrochemical Intermediate
This compound serves as a building block in the synthesis of more complex molecules.[4] Its applications include:
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Pharmaceutical Development: It is an intermediate in the synthesis of various pharmaceutical agents, with potential applications in developing anti-inflammatory drugs.[4]
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Agrochemicals: It is used in the formulation of some herbicides.[4]
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Material Science: It can be incorporated into specialty polymers and coatings.[4]
Biological Activity Context (Inferred)
No direct studies on the biological activity or signaling pathway modulation by 2-Amino-4-chloro-5-methylbenzoic acid have been identified. However, the broader class of anthranilic acid derivatives has been explored for various therapeutic effects. For instance, other substituted aminobenzoic acids have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of inflammatory pathways such as those involving cyclooxygenase (COX) enzymes or nuclear factor-kappa B (NF-κB). Without experimental data on the title compound, any discussion of its mechanism of action would be purely speculative.
Due to the lack of information on biological pathways, a signaling pathway diagram cannot be provided. Instead, a logical relationship diagram illustrating its role as a synthetic intermediate is presented.
Caption: Logical diagram of the applications of 2-Amino-4-chloro-5-methylbenzoic acid.
Spectroscopic Data
Specific, publicly available spectroscopic data (NMR, IR, MS) for 2-Amino-4-chloro-5-methylbenzoic acid (CAS 155184-81-9) is limited. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.
Conclusion
2-Amino-4-chloro-5-methylbenzoic acid is a chemical intermediate with potential applications in the pharmaceutical, agrochemical, and material science industries. While its basic chemical and physical properties are documented, there is a notable absence of detailed experimental protocols for its synthesis and use, as well as a lack of studies on its biological activity and mechanism of action in the public domain. The information provided herein is a consolidation of available data and should be supplemented with in-house experimental validation.
